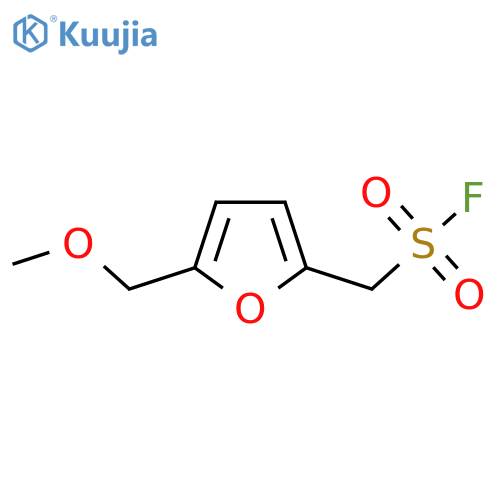

Cas no 2229306-67-4 (5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride)

5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride

- [5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride

- EN300-2002848

- 2229306-67-4

-

- インチ: 1S/C7H9FO4S/c1-11-4-6-2-3-7(12-6)5-13(8,9)10/h2-3H,4-5H2,1H3

- InChIKey: AGDPIQXHMHYUJX-UHFFFAOYSA-N

- SMILES: S(CC1=CC=C(COC)O1)(=O)(=O)F

計算された属性

- 精确分子量: 208.02055810g/mol

- 同位素质量: 208.02055810g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 13

- 回転可能化学結合数: 4

- 複雑さ: 246

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.9Ų

- XLogP3: 0.4

5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002848-1.0g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 1g |

$1414.0 | 2023-05-31 | ||

| Enamine | EN300-2002848-1g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 1g |

$1200.0 | 2023-09-16 | ||

| Enamine | EN300-2002848-10g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 10g |

$5159.0 | 2023-09-16 | ||

| Enamine | EN300-2002848-0.1g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 0.1g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-2002848-0.5g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 0.5g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-2002848-0.25g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 0.25g |

$1104.0 | 2023-09-16 | ||

| Enamine | EN300-2002848-5.0g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 5g |

$4102.0 | 2023-05-31 | ||

| Enamine | EN300-2002848-0.05g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 0.05g |

$1008.0 | 2023-09-16 | ||

| Enamine | EN300-2002848-2.5g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 2.5g |

$2351.0 | 2023-09-16 | ||

| Enamine | EN300-2002848-10.0g |

[5-(methoxymethyl)furan-2-yl]methanesulfonyl fluoride |

2229306-67-4 | 10g |

$6082.0 | 2023-05-31 |

5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride 関連文献

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

5-(methoxymethyl)furan-2-ylmethanesulfonyl fluorideに関する追加情報

Introduction to 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride (CAS No: 2229306-67-4)

5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and versatile reactivity. This compound, identified by the Chemical Abstracts Service Number (CAS No) 2229306-67-4, is primarily utilized as an intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates both a furan ring and a methanesulfonyl fluoride moiety, which contribute to its reactivity and utility in synthetic chemistry.

The furan ring, a five-membered heterocyclic aromatic compound containing oxygen, is known for its ability to participate in various chemical reactions such as nucleophilic substitution and addition reactions. The presence of the methoxymethyl group further enhances its reactivity by providing a nucleophilic site that can be selectively modified. This makes 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride a valuable building block in the construction of more complex molecular structures.

The sulfonyl fluoride group is another critical feature of this compound, as it is highly reactive towards nucleophiles. This property allows for the introduction of sulfonyl groups into target molecules, which are essential for the development of drugs and other bioactive compounds. The combination of these functional groups makes 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride a versatile tool for synthetic chemists working in pharmaceutical and agrochemical industries.

In recent years, there has been a growing interest in the development of novel methodologies for constructing complex organic molecules, particularly those with potential therapeutic applications. The use of 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride as an intermediate has been explored in several cutting-edge research studies. For instance, researchers have utilized this compound to synthesize novel sulfonamides, which are known for their broad spectrum of biological activities.

One notable application of 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride is in the synthesis of bioactive molecules that target specific biological pathways. In particular, studies have shown its utility in the preparation of compounds that interact with enzymes and receptors involved in inflammation and cancer. These findings highlight the potential of this compound as a key intermediate in the development of new therapeutic agents.

The reactivity of the sulfonyl fluoride group also makes 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride useful in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. By leveraging the reactivity of this compound, chemists can efficiently incorporate furan-based moieties into larger molecules, facilitating the synthesis of novel drug candidates.

Recent advancements in synthetic methodologies have further expanded the applications of 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride. For example, researchers have developed new catalytic systems that enhance the efficiency of reactions involving this compound. These innovations have not only improved the yield and purity of target molecules but also reduced the environmental impact of synthetic processes.

The versatility of 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride is also evident in its use as a starting material for the synthesis of heterocyclic compounds. Heterocycles are prevalent in many biologically active molecules, and their structural diversity is often crucial for achieving desired biological effects. By utilizing this compound as an intermediate, chemists can access a wide range of heterocyclic structures with tailored properties.

In conclusion, 5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride (CAS No: 2229306-67-4) is a highly valuable compound in pharmaceutical and chemical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on the development of novel bioactive molecules. The ongoing research into new synthetic methodologies continues to uncover new applications for this compound, reinforcing its importance in modern chemical synthesis.

2229306-67-4 (5-(methoxymethyl)furan-2-ylmethanesulfonyl fluoride) Related Products

- 2229585-90-2(3-methyl-3-(1-methyl-1H-indazol-3-yl)butan-1-amine)

- 2639417-37-9(3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide)

- 1311572-38-9(N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide)

- 2229680-07-1(methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)

- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)

- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)

- 1805402-04-3(Methyl 5-aminomethyl-2-cyano-4-ethylphenylacetate)

- 851865-03-7(2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1152029-24-7(3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)

- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)